molecular formula C17H21N5O2S3 B3218351 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1189316-23-1

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No.: B3218351
CAS No.: 1189316-23-1
M. Wt: 423.6
InChI Key: MFKRBEPFQPBTKK-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a useful research compound. Its molecular formula is C17H21N5O2S3 and its molecular weight is 423.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine core substituted with a sulfonyl group and a thiophenyl-thiazole moiety. The molecular formula is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S with a molecular weight of approximately 306.39 g/mol. The presence of the pyrazole ring contributes to its biological activity, particularly in enzyme inhibition and anticancer properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity
Research indicates that derivatives of pyrazole and piperazine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including breast and colon cancer. A study reported that certain pyrazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against cancer cells, suggesting that modifications in the structure can enhance their efficacy .

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes. For example:

  • Acetylcholinesterase (AChE) Inhibition: Compounds containing sulfonamide functionalities have demonstrated AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition: Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. Similar compounds have shown IC50 values as low as 1.21 μM against urease, indicating strong potential for therapeutic applications .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Enzymes: The sulfonyl group likely facilitates binding to enzyme active sites, inhibiting their function.
  • Induction of Apoptosis: Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

CompoundActivityIC50 ValueReference
Pyrazole Derivative AAnticancer6.2 μM
Piperazine Derivative BAChE Inhibition1.21 μM
Urease Inhibitor CUrease Inhibition2.14 μM

Properties

IUPAC Name

2-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S3/c1-12-17(13(2)20-19-12)27(23,24)22-7-5-21(6-8-22)10-16-18-14(11-26-16)15-4-3-9-25-15/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKRBEPFQPBTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 2
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.